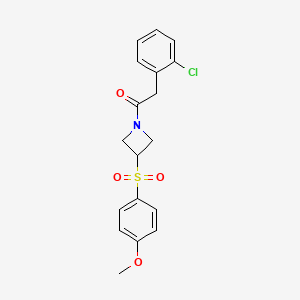

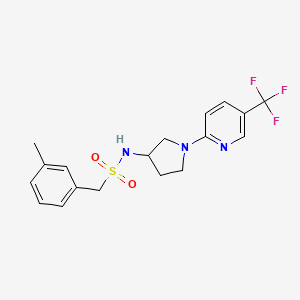

![molecular formula C20H18N4O2S B3018377 3-(4-乙氧基苯基)-5-[(1-苯基咪唑-2-基)硫代甲基]-1,2,4-恶二唑 CAS No. 1112039-92-5](/img/structure/B3018377.png)

3-(4-乙氧基苯基)-5-[(1-苯基咪唑-2-基)硫代甲基]-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a subject of interest due to their potential pharmacological applications. The general method for synthesizing these compounds often involves the cyclization of hydrazides. For instance, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate demonstrates a one-pot process that yields the desired products in good to excellent yields . Similarly, the synthesis of 5-ethoxy-3-(trichloromethyl)-1,2,4-oxadiazole involves heating the "amino-oxime" tautomer of trichloroacetamidoxime with ethyl chloroformate, followed by pyrolysis and refluxing with ethyl iodide in the presence of silver oxide . These methods highlight the versatility of synthetic approaches to access various 1,2,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing three heteroatoms, typically two nitrogens and one oxygen. The presence of substituents on the oxadiazole ring can significantly influence the compound's electronic properties and, consequently, its biological activity. For example, the introduction of a sulfanyl group at the 5-position of the oxadiazole ring can lead to compounds with antibacterial activity, as seen in the synthesis of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization. The reactivity of these compounds is often dictated by the substituents present on the oxadiazole ring. For instance, the alkylation of a 5-sulfanyl-1,3,4-oxadiazole derivative with different chlorides can lead to the synthesis of novel S-substituted oxadiazole derivatives with potential antibacterial activity . The ability to undergo such chemical transformations makes 1,2,4-oxadiazole derivatives versatile scaffolds for the development of new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to good solubility in common organic solvents, which is essential for their pharmacological evaluation. The presence of electronegative atoms such as nitrogen and oxygen within the oxadiazole ring can lead to compounds with varying degrees of polarity, affecting their solubility and reactivity. The introduction of substituents such as ethoxy and sulfanyl groups can further modulate these properties, as seen in the synthesis of 5-ethoxy-3-(trichloromethyl)-1,2,4-oxadiazole and (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles .

科学研究应用

合成和抗氧化活性

已通过各种绿色方案合成了恶二唑衍生物,并评估了它们的体外抗氧化特性。这些化合物,包括含恶二唑环的香豆素衍生物,已显示出作为抗氧化剂的潜力。合成涉及产生具有显着抗氧化活性的产物的反应,突出了它们在对抗氧化应激相关疾病中的潜力 (Kumar K.、Kalluraya 和 Kumar,2018 年).

药理学评价

对恶二唑衍生物的计算和药理学评估探索了它们的毒性、抑瘤性和作为抗炎和镇痛剂的潜力。已经针对各种靶标(例如表皮生长因子受体 (EGFR) 和环氧合酶-2 (COX-2))进行了对接研究以了解它们的结合亲和力和抑制作用。这些研究有助于开发具有最小副作用和增强疗效的新型疗法,用于癌症治疗和炎症控制 (Faheem,2018 年).

抗癌评价

恶二唑衍生物的抗癌潜力一直是近期研究的重点,这些化合物已针对各种人类癌细胞系(如乳腺癌、肺癌和前列腺癌细胞)进行了测试。这些研究表明,某些恶二唑衍生物表现出良好至中等的抗癌活性,强调了结构修饰对于增强治疗潜力的重要性 (Yakantham、Sreenivasulu 和 Raju,2019 年).

抗菌活性

对恶二唑衍生物的抗菌功效的研究显示出有希望的结果,这些化合物显示出显着的抗菌和抗真菌活性。这为开发新的抗菌剂以对抗耐药菌株和真菌开辟了道路,解决了公共卫生领域日益严重的问题 (Aghekyan、Mkryan、Panosyan、Safaryan 和 Stepanyan,2020 年).

未来方向

The study and development of new compounds with complex structures like “3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole” is a vibrant area of research in organic chemistry. Such compounds could have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

3-(4-ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-2-25-17-10-8-15(9-11-17)19-22-18(26-23-19)14-27-20-21-12-13-24(20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDGRMBIKOGRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

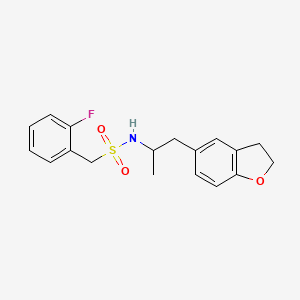

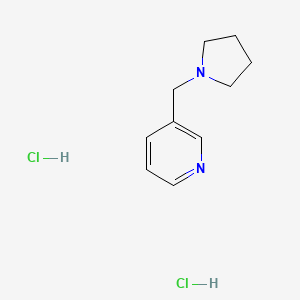

![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)

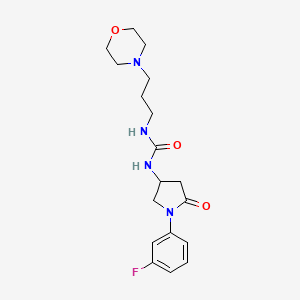

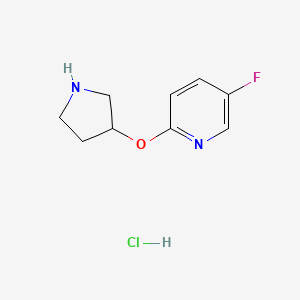

![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)

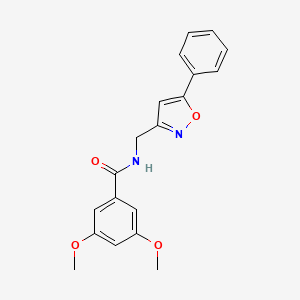

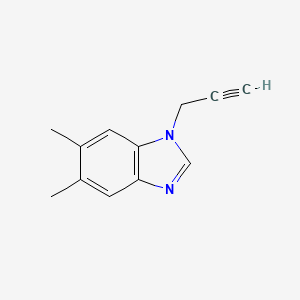

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)

![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)

![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)